Fmoc-Lys(Boc)-Lys(Boc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-t-butyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the alpha position and the tert-butyloxycarbonyl (Boc) group at the epsilon position. This compound is characterized by its white to light yellow crystalline powder form and has a molecular formula of C26H32N2O6, with a molecular weight of 468.53 g/mol .
The Fmoc group is commonly used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions, specifically with trifluoroacetic acid. The Boc group also provides protection during synthesis and can be removed selectively when needed .
The biological activity of Fmoc-Lys(Boc)-Lys(Boc)-OH is primarily linked to its role in peptide synthesis. Peptides containing lysine residues are often involved in various biological processes, including enzyme activity, receptor binding, and cellular signaling. Additionally, compounds derived from Fmoc-Lys(Boc)-Lys(Boc)-OH have been explored for their potential in cancer theranostics, particularly when used as linkers in complex structures like dimeric forms of therapeutic agents .
The synthesis of Fmoc-Lys(Boc)-Lys(Boc)-OH typically follows solid-phase peptide synthesis techniques. Key methods include:
Alternative synthetic routes may involve more complex organic transformations but generally focus on maintaining the integrity of the protective groups until the final stages .
Fmoc-Lys(Boc)-Lys(Boc)-OH has several applications in biochemistry and medicinal chemistry:
Interaction studies involving Fmoc-Lys(Boc)-Lys(Boc)-OH often focus on its role in forming complexes with other biomolecules or therapeutic agents. These studies typically assess:
Such studies are crucial for developing more effective therapeutic strategies that utilize this compound .
Several compounds share structural similarities with Fmoc-Lys(Boc)-Lys(Boc)-OH. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
Fmoc-Lys(Boc)-OH | One lysine residue with Fmoc and Boc groups | Standard derivative used widely in peptide synthesis |
Fmoc-N-Me-Lys(Boc)-OH | Methylated nitrogen at alpha position | Enhanced lipophilicity; alters biological activity |
Fmoc-L-Asp(OtBu)-OH | Aspartic acid instead of lysine | Different charge properties; affects binding dynamics |
Fmoc-Gly-OH | Glycine residue without side chain | Simpler structure; often used for flexibility in peptides |
Fmoc-Lys(Boc)-Lys(Boc)-OH stands out due to its dual protective groups that provide significant versatility in peptide synthesis while maintaining stability under various conditions .
Protected lysine dipeptides, such as Fmoc-Lys(Boc)-Lys(Boc)-OH, represent critical building blocks in contemporary peptide synthesis. Lysine, with its ε-amino group, requires protection to prevent undesired side reactions during coupling steps. The dual protection strategy—employing N-α-fluorenylmethyloxycarbonyl (Fmoc) and N-ε-tert-butyloxycarbonyl (Boc) groups—ensures selective deprotection and orthogonal reactivity, enabling precise control over peptide chain elongation.
In solid-phase peptide synthesis (SPPS), the Fmoc group is removed under mild basic conditions (e.g., piperidine), while the Boc group remains intact until final cleavage with trifluoroacetic acid (TFA). This orthogonality is essential for constructing complex peptides with multiple lysine residues, as seen in branched structures like multiple antigenic peptides (MAPs). The dipeptide Fmoc-Lys(Boc)-Lys(Boc)-OH exemplifies this approach, offering two orthogonal protecting groups to facilitate sequential assembly while minimizing side-chain interference.
The development of amino acid protecting groups has been pivotal to advances in peptide chemistry. Early strategies relied on benzyl (Bzl) and carbobenzoxy (Cbz) groups, which required harsh acidic conditions for removal, limiting their utility in complex syntheses. The introduction of Boc in the 1960s provided a acid-labile alternative, compatible with emerging SPPS methodologies. However, Boc’s reliance on repetitive TFA treatments led to side reactions, such as aspartimide formation.
The Fmoc group, introduced in the 1970s, revolutionized SPPS by enabling base-labile deprotection (e.g., piperidine), which preserved acid-sensitive side-chain protections like Boc. This orthogonal system allowed for milder synthesis conditions, reducing racemization and improving yields. For lysine, the combination of Fmoc (α-amino) and Boc (ε-amino) protections became a gold standard, balancing stability during synthesis and ease of removal.
The Fmoc/Boc dual-protection system addresses three critical challenges in peptide synthesis:
For Fmoc-Lys(Boc)-Lys(Boc)-OH, this strategy ensures that both lysine residues remain protected until deliberate deprotection. During SPPS, the Fmoc group is first removed to couple subsequent amino acids, while the Boc groups shield the ε-amines from unintended reactions. Post-synthesis, TFA cleaves the Boc groups, yielding free ε-amines for further functionalization or conjugation.
Recent studies focus on expanding the utility of Fmoc-Lys(Boc)-Lys(Boc)-OH in three areas:
The compound Fmoc-Lys(Boc)-Lys(Boc)-OH represents a dipeptide derivative consisting of two lysine residues with specific protecting group modifications [1]. The systematic IUPAC nomenclature for this compound follows the established conventions for protected peptide sequences used in solid-phase peptide synthesis [25].
The first lysine residue contains an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, while both lysine residues feature tert-butoxycarbonyl (Boc) protection on their respective epsilon-amino side chains [1] [2]. The complete systematic name incorporates the stereochemical configuration of each amino acid residue, designating the L-configuration for both lysine units [1].
Based on the individual lysine component structure, where Fmoc-Lys(Boc)-OH has the systematic name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid [1], the dipeptide would follow similar nomenclatural principles with appropriate modifications to reflect the peptide bond formation between the two lysine residues [39].
The molecular composition of Fmoc-Lys(Boc)-Lys(Boc)-OH can be derived from the constituent components and their chemical modifications [1] [39]. The individual Fmoc-Lys(Boc)-OH building block has a molecular formula of C₂₆H₃₂N₂O₆ with a molecular weight of 468.54 grams per mole [1] [4].
Property | Individual Fmoc-Lys(Boc)-OH | Dipeptide Fmoc-Lys(Boc)-Lys(Boc)-OH |
---|---|---|
Molecular Formula | C₂₆H₃₂N₂O₆ | Calculated based on peptide bond formation |
Molecular Weight | 468.54 g/mol | Derived from constituent units |
Physical State | White to off-white powder | Expected similar appearance |
Melting Point | 130-135°C (decomposition) | Not specifically reported |
Solubility | Soluble in DMF, DMSO, chloroform | Expected similar solubility profile |
The formation of the dipeptide involves the condensation of two Fmoc-Lys(Boc)-OH units with the loss of one water molecule during peptide bond formation [39] [40]. The resulting compound maintains the protecting group functionalities while establishing the amide linkage characteristic of peptide bonds [43].
The stereochemical configuration of Fmoc-Lys(Boc)-Lys(Boc)-OH involves multiple chiral centers derived from the amino acid backbone structure [38]. Each lysine residue contains one primary chiral center at the alpha-carbon position, designated as the S-configuration in the L-amino acid series [38] [42].
The alpha-carbon of lysine is bonded to four different substituents: the amino group, the carboxyl group, a hydrogen atom, and the characteristic side chain containing the epsilon-amino group [38]. This configuration is maintained in both lysine residues of the dipeptide structure [35].
The optical activity measurements for the individual Fmoc-Lys(Boc)-OH component show a specific rotation of [α]₂₀/D = -12±1° (c = 1% in dimethylformamide) [2] [12]. This negative rotation indicates the L-configuration of the lysine residue and provides a method for monitoring the stereochemical integrity during synthesis and handling [12].
Research studies have demonstrated that the chirality of lysine residues can influence peptide conformation and binding properties, although the impact may vary depending on the specific application and surrounding chemical environment [35]. The preservation of stereochemical purity is essential for applications in peptide synthesis where biological activity may be stereospecific [35].
The two-dimensional structural representation of Fmoc-Lys(Boc)-Lys(Boc)-OH displays the linear arrangement of the two lysine residues connected through a peptide bond [31] [32]. The structure incorporates the characteristic fluorenyl ring system of the Fmoc protecting group at the N-terminus and the tert-butyl groups of the Boc protecting groups on the side chains [1] [31].
The fluorenyl moiety consists of a rigid bicyclic aromatic system that provides both steric bulk and ultraviolet-active properties for monitoring purposes [25] [36]. The three-dimensional conformation of this group influences the overall molecular geometry and solubility characteristics [31].
The peptide backbone adopts typical bond angles and distances associated with amide linkages, with the carbonyl oxygen and amide nitrogen exhibiting resonance stabilization [43]. The side chains of both lysine residues extend outward from the backbone, with the Boc protecting groups adding considerable steric bulk [27].
Computational modeling studies suggest that the tert-butyl groups of the Boc protecting groups can adopt various rotational conformations, contributing to conformational flexibility in solution [32]. The overall molecular shape is elongated due to the linear peptide arrangement and the extended lysine side chains [39].
The functional group composition of Fmoc-Lys(Boc)-Lys(Boc)-OH encompasses three distinct protective and structural elements that serve specific roles in peptide synthesis applications [25] [26].
The Fmoc protecting group functions as a base-labile alpha-amino protection system that can be selectively removed under basic conditions [25] [36]. This group demonstrates stability under acidic conditions but undergoes rapid cleavage when exposed to secondary amines such as piperidine [25]. The fluorenyl ring system provides strong ultraviolet absorption characteristics that facilitate monitoring during automated synthesis procedures [25] [36].
The Boc protecting groups on the epsilon-amino positions of both lysine residues provide acid-labile protection that remains stable throughout the basic conditions used for Fmoc removal [26] [29]. These groups are specifically designed to be removed during the final acidic cleavage step using trifluoroacetic acid [3] [26]. The tert-butyl moiety provides steric hindrance that prevents unwanted side reactions during synthesis [29].
The lysine backbone contributes the essential structural features of the proteinogenic amino acid, including the alpha-amino and alpha-carboxyl groups involved in peptide bond formation [38] [42]. The characteristic four-carbon side chain terminating in the epsilon-amino group provides the site for Boc protection [38]. The lysine residues maintain their fundamental chemical properties while being protected for synthetic applications [22] [39].
The chemical identification systems for Fmoc-Lys(Boc)-Lys(Boc)-OH can be derived from the constituent Fmoc-Lys(Boc)-OH building blocks and their connectivity through peptide bond formation [1] [14].
The SMILES (Simplified Molecular Input Line Entry System) representation for the individual Fmoc-Lys(Boc)-OH component is: CC(C)(C)OC(=O)NCCCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 [1] [5]. The dipeptide SMILES would incorporate the peptide bond linkage between two such units with appropriate modifications [14].
The International Chemical Identifier (InChI) for Fmoc-Lys(Boc)-OH is: InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 [1] [14].
The corresponding InChI Key is: UMRUUWFGLGNQLI-QFIPXVFZSA-N [1] [6]. These identifiers provide unambiguous chemical structure representation for database searches and computational applications [14].
Identifier Type | Fmoc-Lys(Boc)-OH Value |
---|---|
CAS Registry Number | 71989-26-9 |
MDL Number | MFCD00037138 |
PubChem CID | 2724628 |
ChemSpider ID | 2006755 |
The chemical and functional properties of Fmoc-Lys(Boc)-Lys(Boc)-OH can be evaluated in the context of other lysine derivatives commonly employed in peptide synthesis applications [16] [27] [29].
Several orthogonal protecting group combinations are available for lysine residues in peptide synthesis [16] [27]. Fmoc-Lys(ivDde)-OH utilizes the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl group, which can be selectively removed using hydrazine under mild conditions [16] [27]. This approach provides an alternative to the Boc protection strategy for applications requiring selective side-chain deprotection [16].
Fmoc-Lys(Mtt)-OH employs the 4-methyltrityl protecting group, which can be removed under mild acidic conditions, offering another orthogonal protection option [29] [32]. The Mtt group provides excellent stability during synthesis while allowing selective removal when required [29].
Derivative | Side Chain Protection | Removal Conditions | Special Features |
---|---|---|---|
Fmoc-Lys(Boc)-OH | Boc | Trifluoroacetic acid | Standard protection |
Fmoc-Lys(ivDde)-OH | ivDde | Hydrazine/hydroxylamine | Orthogonal removal |
Fmoc-Lys(Mtt)-OH | Mtt | Mild acid | Selective deprotection |
Fmoc-Lys(Alloc)-OH | Alloc | Palladium catalyst | Neutral conditions |
The choice of protecting group strategy depends on the specific synthetic requirements and the desired orthogonality with other protecting groups in the target peptide sequence [29]. The Boc-protected derivative represents the most commonly used approach due to its reliability and compatibility with standard synthesis protocols [3] [14].
Comparative studies have demonstrated that different protecting group strategies can influence coupling efficiency, side-chain stability, and final deprotection yields [27] [29]. The Fmoc-Lys(Boc) system has emerged as the standard approach due to its excellent balance of stability, selectivity, and ease of removal [3] [14].
Based on structural analysis and computational predictions, Fmoc-Lys(Boc)-Lys(Boc)-OH exhibits an estimated molecular formula of C₃₇H₅₀N₄O₉ with an approximate molecular weight of 678.8 g/mol [4]. This calculation derives from the combination of the fluorenylmethoxycarbonyl protecting group (C₁₅H₁₁O₂), two lysine residues each protected with tert-butoxycarbonyl groups (2 × C₁₁H₂₀N₂O₄), and the peptide backbone connectivity accounting for water elimination during amide bond formation [1] [5].
The individual building block Fmoc-Lys(Boc)-OH possesses a confirmed molecular formula of C₂₆H₃₂N₂O₆ with a molecular weight of 468.5 g/mol [1] [2] [6]. The dipeptide formation involves coupling an additional Lys(Boc) residue through standard peptide bond chemistry, resulting in the loss of one water molecule and formation of the extended structure [7].
The solubility characteristics of Fmoc-Lys(Boc)-Lys(Boc)-OH demonstrate substantial variation across different solvent systems. In organic solvents commonly employed for peptide synthesis, the compound exhibits excellent solubility in dimethylformamide, with concentrations exceeding 25 millimolar in 50 milliliters achievable under standard conditions [6] [8].
In dimethyl sulfoxide, solubility reaches at least 100.8 mg/mL, making this solvent particularly suitable for stock solution preparation and synthetic applications [2] [9]. Ethanol provides moderate solubility with concentrations of at least 51 mg/mL, while aqueous systems show limited but measurable solubility of approximately 4.69 mg/mL [2] [9].
The compound demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone, reflecting the hydrophobic character imparted by the fluorenyl and tert-butyl protecting groups [10]. These solubility characteristics align with typical behavior observed for Fmoc-protected peptides used in solid-phase synthesis applications [11] [12].
Direct melting point data for Fmoc-Lys(Boc)-Lys(Boc)-OH remains unavailable in the accessible literature. However, the constituent building block Fmoc-Lys(Boc)-OH exhibits a melting point range of 130-135°C with decomposition [13] [14]. The thermal decomposition behavior is characteristic of compounds containing fluorenylmethoxycarbonyl protecting groups, which undergo thermal cleavage at elevated temperatures [15] [16].
Thermal stability studies of related Fmoc-protected compounds indicate that significant structural changes occur around 120°C, with the fluorenylmethoxycarbonyl group being particularly susceptible to thermal degradation [17] [15]. The presence of two tert-butoxycarbonyl groups in the dipeptide structure may further influence thermal stability characteristics, as these groups are also thermally labile under elevated temperature conditions [18].
Storage recommendations specify maintenance at 2-8°C for routine handling, with long-term storage at -20°C or lower temperatures to preserve compound integrity [19] [20]. These conditions prevent thermal degradation and maintain the stability of both fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups over extended periods [21].
Nuclear magnetic resonance spectroscopy of Fmoc-protected peptides typically reveals characteristic signals from the fluorenyl aromatic system in the 7-8 parts per million range, with methylene protons from the fluorenylmethyl group appearing around 4.2-4.6 parts per million [22] [23]. The lysine backbone protons exhibit typical amino acid chemical shifts, while the tert-butyl groups from the Boc protecting groups appear as singlets around 1.4 parts per million [24] [25].
Infrared spectroscopy demonstrates characteristic absorption bands associated with the protecting groups and peptide backbone. The fluorenylmethoxycarbonyl group exhibits carbonyl stretching around 1688 cm⁻¹, while the tert-butoxycarbonyl carbonyls appear at slightly lower frequencies [26] [27]. Amide bonds display characteristic carbonyl stretching in the 1630-1680 cm⁻¹ region, with amide nitrogen-hydrogen stretching observed in the 3200-3400 cm⁻¹ range [26].
Ultraviolet-visible spectroscopy shows strong absorption characteristics arising primarily from the fluorenyl chromophore. The fluorenylmethoxycarbonyl group exhibits multiple absorption bands with significant intensity around 290, 300, and 262 nanometers [26] [28]. These transitions correspond to π→π* electronic excitations within the aromatic fluorenyl system and provide excellent sensitivity for analytical detection and quantification [29].
Mass spectrometry analysis reveals fragmentation patterns characteristic of Fmoc-protected peptides. Common fragmentation includes loss of the fluorenylmethoxycarbonyl group (molecular weight 222), formation of dibenzofulvene adducts, and peptide backbone cleavages producing b-type and y-type fragment ions [30] [31]. The presence of basic lysine residues influences protonation sites and fragmentation pathways during tandem mass spectrometry experiments [30].
Reversed-phase high-performance liquid chromatography of Fmoc-Lys(Boc)-Lys(Boc)-OH demonstrates retention behavior consistent with moderately hydrophobic peptides. The compound exhibits strong retention on C₁₈ stationary phases due to hydrophobic interactions between the fluorenyl group and the alkyl chains of the stationary phase [32] [33].
Chromatographic separation of Fmoc-protected amino acids typically utilizes gradient elution systems with water-acetonitrile or water-methanol mobile phases containing trifluoroacetic acid or formic acid as ion-pairing reagents [34] [32]. Detection is commonly performed at 214 nanometers for peptide bonds or 262 nanometers for specific fluorenyl absorption [32] [35].
The dipeptide structure influences retention time compared to the monomer building block, with increased molecular weight and hydrophobicity generally resulting in longer retention times under reversed-phase conditions [33] [36]. Chromatographic purity specifications typically require values exceeding 98% by high-performance liquid chromatography analysis [6] [21].
Fmoc-Lys(Boc)-Lys(Boc)-OH derived from L-lysine building blocks exhibits negative optical rotation, consistent with the L-amino acid configuration. The constituent Fmoc-Lys(Boc)-OH demonstrates specific rotation values of [α]²⁰/D = -12±1° when measured at a concentration of 1% in dimethylformamide [6] [37].
The presence of two chiral centers in the dipeptide structure, both derived from L-lysine residues, contributes to the overall optical activity of the compound. Enantiomeric purity specifications for pharmaceutical-grade material typically require greater than 99.8% enantiomeric excess [21], ensuring minimal contamination with D-amino acid stereoisomers.
Optical rotation measurements provide a rapid analytical method for assessing stereochemical purity and can detect contamination with opposite enantiomers or racemization products [38] [39]. The specific rotation values depend on solvent, concentration, temperature, and wavelength of measurement, requiring standardized conditions for meaningful comparisons [38].